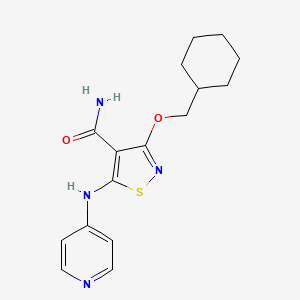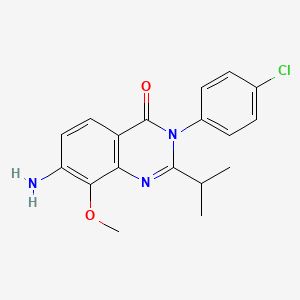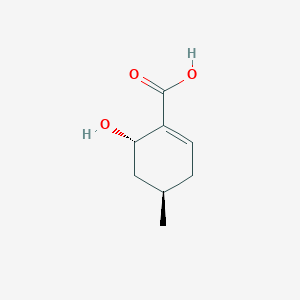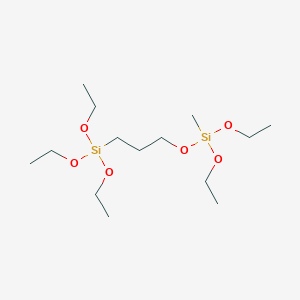
2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with phenoxy and chlorophenoxy groups, as well as a carbonitrile group
Vorbereitungsmethoden
The synthesis of 2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile typically involves the reaction of 4-chlorophenol and phenol with cyclopropane derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenols, followed by the addition of a cyclopropane derivative containing a leaving group, such as a halide. The reaction proceeds through nucleophilic substitution to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The phenoxy and chlorophenoxy groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions. Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and bases for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals
Wirkmechanismus
The mechanism by which 2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile include:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
4-Chlorophenoxyacetic acid: Another phenoxy compound with herbicidal properties.
2-(4-Chlorophenoxy)-3-phenylpropanoic acid: Shares structural similarities and is used in different applications. The uniqueness of this compound lies in its cyclopropane ring and carbonitrile group, which confer distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
651306-63-7 |
|---|---|
Molekularformel |
C16H12ClNO2 |
Molekulargewicht |
285.72 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H12ClNO2/c17-13-6-8-15(9-7-13)20-16(10-12(16)11-18)19-14-4-2-1-3-5-14/h1-9,12H,10H2 |
InChI-Schlüssel |
HHKRMMUXMHFSNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(OC2=CC=CC=C2)OC3=CC=C(C=C3)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)




![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12611433.png)

![4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12611448.png)
![2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12611450.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid](/img/structure/B12611455.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methylbenzamide](/img/structure/B12611466.png)
![2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12611467.png)

